molecular formula C14H14N2O2S B5522552 N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide

N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide

Cat. No.: B5522552
M. Wt: 274.34 g/mol
InChI Key: RPPPRNBBXJJAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.07759887 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Bioactive Metabolite Formation

N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide, similar to acetaminophen, undergoes metabolic transformation in the nervous system. It is deacetylated to its primary amine and conjugated with arachidonic acid to form potent bioactive metabolites like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase and leads to inhibition of cyclooxygenase enzymes and prostaglandin synthesis, impacting pain and thermoregulatory pathways (Högestätt et al., 2005).

Chemoselective Acetylation Techniques

Chemoselective acetylation methods have been developed to convert primary amines, like those derived from this compound, into targeted acetamide derivatives. These methods utilize immobilized enzymes and various acyl donors, optimizing the reaction conditions to achieve high selectivity and yield, which is crucial for the synthesis of pharmaceutical intermediates and bioactive compounds (Magadum & Yadav, 2018).

Novel Drug Metabolism Pathways

Research into acetaminophen metabolism, closely related to this compound, reveals novel pathways involving fatty acid conjugation. These findings not only elucidate the mechanisms of drug action but also open new avenues for developing therapeutic agents with enhanced efficacy and reduced toxicity (Coen, 2015).

Synthesis of Bioactive Derivatives

The structural motif of this compound serves as a foundation for synthesizing various bioactive derivatives. For example, thiazole derivatives synthesized from this structure have been evaluated for antimicrobial and anticholinesterase activities. Such research demonstrates the compound's versatility as a scaffold for developing new therapeutic agents (Yurttaş et al., 2015).

Advanced Material Synthesis

The chemical framework of this compound is also explored in materials science, where its derivatives are used to synthesize advanced materials like amorphous Co(OH)2 nanocages. These materials show promise in environmental applications, such as the degradation of pollutants in water treatment processes (Qi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve determining its exact structure and properties, studying its reactivity and potential uses, and investigating its biological activity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10(17)15-11-4-6-12(7-5-11)16-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPRNBBXJJAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.